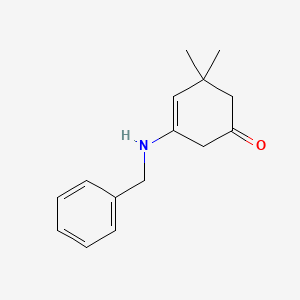

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Description

Overview of Enaminones as Versatile Organic Building Blocks

Enaminones are conjugated systems characterized by an amino group linked to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). psu.eduresearchgate.net This arrangement of functional groups bestows upon them a unique and versatile reactivity, making them highly prized as building blocks in organic synthesis. orientjchem.orgresearchgate.net The inherent electronic properties of enaminones, featuring both nucleophilic and electrophilic centers, allow them to participate in a wide array of chemical transformations. researchgate.net

The versatility of enaminones stems from their ambident nucleophilic and electrophilic nature. psu.edu The nitrogen atom and the α-carbon can act as nucleophiles, while the β-carbon and the carbonyl carbon are susceptible to nucleophilic attack. This dual reactivity enables their use in the synthesis of a diverse range of compounds, including alkaloids, heterocyclic compounds, and other biologically active molecules. psu.eduorientjchem.org The reactivity can be modulated by the substituents on the nitrogen and the carbonyl group, allowing for fine-tuning of their synthetic applications. psu.edu

Enaminones are key precursors for the construction of various cyclic and acyclic structures. They readily react with a variety of electrophiles and nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Their ability to undergo cycloaddition reactions, annulations, and other transformations makes them indispensable in the synthesis of complex molecular architectures. psu.eduacs.org

Importance of Cyclic β-Enaminones in Contemporary Organic Synthesis

Within the broader class of enaminones, cyclic β-enaminones hold a position of particular importance in modern organic synthesis. These structures, where the enaminone moiety is part of a ring system, serve as powerful intermediates for the construction of various alkaloids and nitrogen-containing heterocycles. orientjchem.orgumn.edu The constrained cyclic structure often provides a higher degree of stereochemical control in their reactions compared to their acyclic counterparts.

The utility of cyclic β-enaminones is evident in their application in the total synthesis of natural products. umn.edu Their inherent functionality allows for the efficient assembly of complex polycyclic systems that are common motifs in biologically active compounds. The development of novel synthetic methodologies utilizing cyclic enaminones continues to be an active area of research, focusing on aspects such as enantioselective synthesis and the expansion of their reaction scope. researchgate.net The rigid framework of cyclic β-enaminones can be exploited to achieve high levels of chemo-, regio-, and diastereoselectivity in their transformations.

Structural Context of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (B3004743) within the Enaminone Class

This compound is a specific example of a cyclic β-enaminone. Its structure features a cyclohexenone core with two methyl groups at the 5-position and a benzylamino substituent at the 3-position. chemsrc.com This particular arrangement of atoms and functional groups places it firmly within the enaminone class and dictates its chemical behavior. The synthesis of this compound is typically achieved through the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with benzylamine (B48309). researchgate.netresearchgate.net

The molecular structure of this compound provides a clear illustration of the key features of a cyclic β-enaminone. The core six-membered ring incorporates the characteristic N-C=C-C=O conjugated system. The presence of the benzyl (B1604629) group on the nitrogen atom and the gem-dimethyl groups on the cyclohexene (B86901) ring influence its steric and electronic properties, which in turn affect its reactivity and potential applications in synthesis.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one |

| CAS Number | 889-31-6 |

| Molecular Formula | C15H19NO |

| Molecular Weight | 229.32 g/mol |

| Boiling Point | 367ºC at 760 mmHg |

| Density | 1.05g/cm³ |

This data is compiled from multiple sources for reference. chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-15(2)9-13(8-14(17)10-15)16-11-12-6-4-3-5-7-12/h3-7,9,16H,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYXWGWHGCLUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(=C1)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzylamino 5,5 Dimethylcyclohex 3 En 1 One

Direct Condensation Approaches

The most direct route to synthesizing the title compound involves the condensation reaction between a cyclic 1,3-dione and a primary amine. This method is widely employed for its efficiency in constructing the characteristic enaminone functional group. rsc.orgnih.gov

The formation of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (B3004743) is accomplished through the reaction of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, with benzylamine (B48309). researchgate.net A specific laboratory method involves suspending dimedone in a non-polar solvent like hexane (B92381) while the benzylamine is in solution. researchgate.net The reaction mixture is heated, leading to the condensation of the amine and dione, which initially yields an unstable intermediate that subsequently transforms into the final, more stable product. researchgate.net This reaction is a variant of the Knoevenagel condensation, a significant carbon-carbon bond-forming reaction in organic synthesis. scholarsresearchlibrary.com The general reaction is versatile and can be used with various substituted anilines and other primary amines to produce a range of enaminone derivatives. researchgate.net

A novel synthetic approach has been developed that allows for the isolation of the initial product of the condensation, the enol-imine tautomer. researchgate.net This was achieved by suspending dimedone in hexane at 67 °C for one hour with the amine in solution, which allowed for the isolation of the less stable tautomer before it converted to the final keto-enamine product. researchgate.net

The efficiency of the condensation reaction to form β-enamino ketones is highly dependent on the reaction conditions, including the choice of solvent, temperature, and catalyst. While some syntheses can proceed without a catalyst, the use of acidic or basic catalysts significantly accelerates the reaction. rsc.orgoregonstate.edu

Acid catalysts promote the condensation by protonating the carbonyl group of the dione, making it more electrophilic and susceptible to nucleophilic attack by the amine. rsc.org Various catalysts have been employed for similar condensations of diones and amines, including benzoic acid, nih.gov chiral phosphoric acids (CPAs), rsc.org and heterogeneous catalysts like Fe(OTf)3, which offer advantages such as high yields, short reaction times, and ease of recovery. researchgate.net The choice of catalyst is crucial; for instance, aliphatic amines, being more basic, can be incompatible with certain acid catalysts. rsc.org

The reaction conditions can be fine-tuned to maximize the yield and purity of the product. Key parameters for optimization include the catalyst loading, reaction temperature, and solvent system. For example, in related syntheses, increasing catalyst concentration from 2 mol% to 10 mol% has been shown to significantly increase product yield. researchgate.net Solvent-free conditions have also been explored, presenting a "green synthesis" approach that can lead to high yields and chemo- and regio-selectivity. researchgate.net

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | Toluene | 110 | 12h | Low | researchgate.netrsc.org |

| Benzoic Acid (30 mol%) | Toluene | 110 | 4h | Good | nih.gov |

| Fe(OTf)3 | Solvent-free | RT | 15-30 min | High | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Toluene | RT | 24h | High | rsc.org |

Mechanistic Considerations in Compound Formation

The formation of the stable this compound does not occur in a single step but proceeds through a crucial tautomeric rearrangement.

The reaction between dimedone and benzylamine initially forms an enol-imine tautomer. researchgate.net This intermediate is generally unstable and rapidly converts to the thermodynamically more stable keto-enamine form, which is the final product. researchgate.netnih.gov Tautomers are constitutional isomers that readily interconvert, differing in the position of a proton and a double bond. libretexts.org The keto-enamine tautomer, this compound, is favored at equilibrium due to the greater stability conferred by resonance and intramolecular hydrogen bonding. researchgate.netmit.edu

The transformation involves the migration of a proton. The initial enol-imine possesses a hydroxyl group (-OH) and a carbon-nitrogen double bond (C=N). This structure rearranges to the keto-enamine form, which features a ketone group (C=O) and a carbon-carbon double bond adjacent to the nitrogen atom (an enamine structure). libretexts.orgnumberanalytics.com Nuclear magnetic resonance (NMR) spectroscopy has been used to confirm this tautomerization by observing the spectral changes as the enol-imine converts to the keto-enamine. researchgate.net The greater stability of the keto form over the enol form is a general principle in the tautomerism of carbonyl compounds. oregonstate.edumasterorganicchemistry.com

The rate of the enol-imine to keto-enamine tautomerization is significantly influenced by the surrounding chemical environment, particularly the solvent system and the presence of additives. numberanalytics.commdpi.com These factors can affect the stability of the transition state and the tautomers themselves. nih.gov

Solvents play a major role by stabilizing one tautomer over the other. numberanalytics.com Polar solvents, for instance, can stabilize the more polar enamine tautomer through dipole-dipole interactions or hydrogen bonding. numberanalytics.comresearchgate.net In contrast, non-polar solvents may favor the less polar form. numberanalytics.com The kinetics of base-catalyzed imine-enamine isomerization have been shown to be highly dependent on the solvent, with reaction rates decreasing sharply in a series of alcoholic solvents from methanol (B129727) to 1-propanol. mdpi.com Aprotic polar solvents like ethyl acetate (B1210297) or acetonitrile, however, may not promote isomerization at all, even in the presence of a basic catalyst. mdpi.com

Additives, including water and catalysts, can also dramatically alter the kinetics. In the synthesis of 3-(benzylamino)-5,5-dimethylcyclohex-2-enone, it was found that chelated water, formed during the initial condensation step, acts as an active exchange agent that enhances the rate of tautomerization. researchgate.net Catalysts, such as acids or bases, facilitate the interconversion by providing a low-energy pathway for proton transfer. oregonstate.edunumberanalytics.com

| Solvent | Type | Effect on Tautomerization | Reference |

|---|---|---|---|

| Hexane | Non-polar | Slows tautomerization, allowing isolation of enol-imine | researchgate.net |

| Water | Polar Protic | Stabilizes the more polar enamine tautomer; can act as a proton shuttle | researchgate.netnumberanalytics.com |

| Ethanol | Polar Protic | Promotes base-catalyzed isomerization | mdpi.com |

| Acetonitrile | Polar Aprotic | Does not promote base-catalyzed isomerization | mdpi.com |

Chemical Reactivity and Synthetic Transformations of 3 Benzylamino 5,5 Dimethylcyclohex 3 En 1 One

Nucleophilic and Electrophilic Characteristics of the Enaminone Moiety

The enaminone system in 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (B3004743) is a classic example of a vinylogous amide. The delocalization of the nitrogen lone pair across the π-system results in a hybrid structure with distinct nucleophilic and electrophilic centers. This dual reactivity is central to its utility in organic synthesis.

Nucleophilic Character: The electron-donating effect of the benzylamino group increases the electron density of the conjugated system, particularly at the α-carbon (C-2) and the oxygen atom of the carbonyl group. This makes the α-carbon a soft nucleophilic site, capable of reacting with a range of soft electrophiles.

Electrophilic Character: Conversely, the electron-withdrawing nature of the carbonyl group renders the β-carbon (C-3) and the carbonyl carbon (C-1) electrophilic. The carbonyl carbon is a hard electrophilic center, susceptible to attack by hard nucleophiles, while the β-carbon is a soft electrophilic site, prone to conjugate addition by soft nucleophiles. This ambident electrophilicity allows for a variety of addition reactions. The reaction of related 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones with both electrophiles and nucleophiles has been demonstrated, underscoring this characteristic reactivity. researchgate.net

The interplay of these electronic features is summarized in the table below:

| Position | Atom | Electronic Character | Potential Reactions |

| C-1 (Carbonyl) | C | Electrophilic (hard) | Nucleophilic Acyl Addition |

| C-2 (Alpha) | C | Nucleophilic (soft) | Alkylation, Michael Addition, Cycloaddition |

| C-3 (Beta) | C | Electrophilic (soft) | Conjugate (Michael) Addition |

| N (Amine) | N | Nucleophilic | Protonation, Alkylation |

| O (Carbonyl) | O | Nucleophilic | Protonation, O-Alkylation, Coordination to Metals |

Addition Reactions and Cycloaddition Pathways

The rich electronic nature of the enaminone moiety facilitates a range of addition and cycloaddition reactions, providing pathways to more complex molecular architectures.

The nucleophilic α-carbon of this compound can act as a Michael donor in conjugate addition reactions with various Michael acceptors (α,β-unsaturated compounds). This reaction leads to the formation of a new carbon-carbon bond at the C-2 position.

Furthermore, the compound can participate in formal [3+3] cycloaddition reactions. In these transformations, the enaminone acts as a three-carbon synthon. For example, reaction with α,β-unsaturated ketones or aldehydes can lead to the formation of annulated dihydropyridine (B1217469) systems. This process typically involves a sequence of a Michael addition followed by an intramolecular condensation, cyclization, and dehydration to form the new heterocyclic ring.

The presence of multiple reactive sites allows for different modes of addition. A 1,2-addition involves the direct attack of a nucleophile on the electrophilic carbonyl carbon (C-1). This pathway is generally favored by hard nucleophiles, such as organolithium reagents.

A 1,4-conjugate addition occurs when a soft nucleophile attacks the electrophilic β-carbon (C-3). This is a classic Michael addition reaction, which is a common transformation for enaminone systems.

The concept of a 1,3-addition is most relevant in the context of 1,3-dipolar cycloadditions, where the enaminone's C=C double bond can act as the dipolarophile. wikipedia.org In this type of reaction, a 1,3-dipole (like an azide, nitrile oxide, or azomethine ylide) reacts across the double bond to form a five-membered heterocyclic ring fused to the cyclohexanone (B45756) core. wikipedia.orgbeilstein-journals.orgyoutube.com This concerted [3+2] cycloaddition is a powerful tool for constructing complex heterocyclic frameworks. frontiersin.orgnih.gov

Heterocyclic Ring Formations Utilizing the Compound as a Synthon

This compound is a valuable building block for the synthesis of various heterocyclic compounds, leveraging the inherent reactivity of its enaminone core. osi.lv

The carbon skeleton of the enaminone can be incorporated into pyridine (B92270) rings through condensation reactions. A common strategy involves reacting the enaminone with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via an initial Michael addition of the enolate of the dicarbonyl compound to the β-carbon of the enaminone, followed by cyclization and elimination of water and the benzylamine (B48309) moiety to yield a highly substituted pyridine fused to the cyclohexane (B81311) ring, which upon aromatization would lead to tetrahydroquinoline derivatives. General approaches to pyridine synthesis often rely on the condensation of carbonyl compounds, a reactivity pattern that enaminones readily exhibit. baranlab.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 (Example) | Product Type | Reaction Type |

| This compound | Malononitrile | Substituted Tetrahydroquinoline | Michael Addition-Cyclization-Aromatization |

| This compound | Ethyl Acetoacetate | Substituted Tetrahydroquinoline | Michael Addition-Cyclization-Aromatization |

The enaminone can serve as a 1,3-dielectrophilic synthon for the construction of five-membered heterocycles like pyrazoles and isoxazoles by reacting with binucleophiles.

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings. The reaction mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine at the electrophilic β-carbon, followed by an intramolecular cyclization via attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the fused pyrazole derivative.

Isoxazoles: Similarly, reaction with hydroxylamine (B1172632) hydrochloride results in the formation of an isoxazole (B147169) ring. researchgate.net The reaction proceeds through a similar mechanism of conjugate addition followed by cyclization and dehydration. The regioselectivity of this reaction (i.e., which nitrogen or oxygen atom attacks which carbon) can sometimes be controlled by the reaction conditions. researchgate.net

| Reagent | Resulting Heterocycle | General Reaction Pathway |

| Hydrazine (NH₂NH₂) | Fused Pyrazole | Conjugate Addition-Cyclization-Dehydration |

| Hydroxylamine (NH₂OH) | Fused Isoxazole | Conjugate Addition-Cyclization-Dehydration |

Preparation of Pyrido[2,3-d]pyrimidin-4-ones

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core, a privileged scaffold in medicinal chemistry, can be achieved using this compound as a key building block. This transformation typically involves a condensation reaction with 6-aminouracil (B15529) derivatives. The reaction proceeds through an initial Michael addition of the C-5 position of the electron-rich aminouracil to the electrophilic β-carbon of the enaminone system, followed by an intramolecular cyclization and subsequent dehydration or aromatization to furnish the fused heterocyclic product. nih.govderpharmachemica.com

The general mechanism involves the attack of the nucleophilic C-5 of 6-aminouracil on the conjugated system of the enaminone. This is followed by cyclization through the nucleophilic attack of the amino group onto the ketone carbonyl. A final dehydration step yields the stable aromatic pyrido[2,3-d]pyrimidin-4-one. The reaction conditions often involve heating the reactants in a high-boiling solvent such as dimethylformamide (DMF) or acetic acid, sometimes with a catalyst. nih.gov

Table 1: Synthesis of Pyrido[2,3-d]pyrimidin-4-ones

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | 6-Amino-1,3-dimethyluracil | 1-Benzyl-3,7,7-trimethyl-1,5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Acetic Acid, Reflux | Good |

Construction of Spiro[indole-3,2′-pyrroles]

The construction of complex spirocyclic frameworks, such as spiro[indole-3,2′-pyrroles], can be accomplished through multicomponent reactions involving this compound. arkat-usa.orgbeilstein-journals.org These reactions are highly valuable in diversity-oriented synthesis for creating libraries of complex molecules. A common strategy involves the reaction of an isatin (B1672199) derivative (providing the indole (B1671886) core), an amino acid (often as a source for an in-situ generated azomethine ylide), and the enaminone which acts as the dipolarophile in a [3+2] cycloaddition reaction. mdpi.combeilstein-journals.org

Alternatively, a base-promoted three-component reaction between this compound, an isatin, and ammonium (B1175870) acetate (B1210297) can lead to the formation of unique dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives with a cyclohexanedione substituent. beilstein-journals.orgbeilstein-journals.org The reaction mechanism is proposed to proceed via a series of condensations and cyclizations, highlighting the enaminone's role in forming the pyrrole (B145914) ring of the spiro-system. beilstein-journals.org

Table 2: Representative Synthesis of Spiro[indole-3,2′-pyrroles]

| Component 1 | Component 2 | Component 3 | Product Class |

|---|

Pathways to Oxazines, Azaspirones, Quinolinones, and Quinolinols

The versatile reactivity of this compound allows for its conversion into various other heterocyclic systems.

Oxazines : Dihydro-1,3-oxazine derivatives can be synthesized from the reaction of enaminones with formaldehyde (B43269) and an appropriate amine in a Mannich-type reaction. researchgate.net The enaminone acts as the carbon nucleophile that reacts with an in-situ formed iminium ion, leading to a cyclization that forms the oxazine (B8389632) ring. nih.govresearchgate.net

Azaspirones : While specific examples starting directly from this compound are not prevalent, the general reactivity of enaminones suggests plausible routes. For instance, reaction with bifunctional electrophiles could lead to initial N- or C-alkylation followed by an intramolecular cyclization to form an azaspirocyclic core.

Quinolinones and Quinolinols : The construction of the quinoline (B57606) skeleton can be achieved through various synthetic strategies. One notable method is the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.netdut.ac.zanih.gov Treatment of N-arylacetamides, which can be conceptually related to the enaminone system, with the Vilsmeier reagent (POCl₃/DMF) leads to cyclization and the formation of 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com A similar strategy applied to this compound could foreseeably lead to tetrahydroquinolinone or quinolinol derivatives after cyclization and subsequent aromatization/hydrolysis steps. The reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles also provides an efficient route to N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones. lookchemmall.comresearchgate.net

Functionalization and Derivatization Reactions

Beyond its use in constructing heterocyclic cores, this compound can undergo various functionalization reactions at its different reactive sites.

Halogenation Reactions (e.g., Bromination with NBS, Cyanogen Bromide, Iodine)

Halogenation of the enaminone scaffold can introduce synthetically useful handles for further transformations.

Bromination with NBS : N-Bromosuccinimide (NBS) is a versatile reagent for bromination. organic-chemistry.org In the case of this compound, electrophilic attack can occur at the α-carbon (C-2) due to the electron-donating effect of the amino group, leading to the formation of a 2-bromo derivative. The reaction conditions can be tuned to favor this outcome.

Reaction with Cyanogen Bromide : Cyanogen bromide (BrCN) can react with enaminones to yield cyanated products. The reaction likely proceeds via electrophilic attack of the bromine on the α-carbon, followed by substitution or rearrangement involving the cyanide group.

Reaction with Iodine : Iodine can also act as an electrophile, reacting with the enaminone at the α-carbon to produce 2-iodo derivatives, which are valuable substrates for cross-coupling reactions.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic nitrogen atom of the enamine moiety in this compound can react with the electrophilic carbon of isocyanates and isothiocyanates. This reaction leads to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. However, a more synthetically significant reaction occurs at the α-carbon. In the presence of a base, the enaminone can be deprotonated at the C-2 position, and the resulting nucleophile can attack the isothiocyanate. This pathway leads to the formation of 3-N-(aryl)amino-2-(N-aryl)thioamido-cyclohex-2-en-1-ones. researchgate.net

Table 3: Reaction with Isothiocyanates

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Transamination Reactions

The benzylamino group at the C-3 position can be displaced by other nucleophiles in a process known as transamination. researchgate.netmedjchem.com This reaction is synthetically useful for introducing different substituents at this position. The reaction is typically reversible and can be driven to completion by using an excess of the incoming nucleophile or by removing the displaced amine (benzylamine) from the reaction mixture. For example, heating the enaminone with hydroxylamine or hydrazine can lead to the displacement of the benzylamine group to form new C-3 substituted derivatives. researchgate.netmdpi.com This reactivity underscores the dynamic nature of the enaminone system. researchgate.net

Reactions with Diazocarbonyl Compounds

The reaction of enaminones, which possess an N-H bond, with diazocarbonyl compounds typically proceeds via catalysis, often employing rhodium(II) complexes. These reactions can follow two primary competitive pathways: N-H insertion and Wolff rearrangement. nih.govresearchgate.net

In the N-H insertion pathway, a rhodium carbene is generated from the diazocarbonyl compound, which then reacts with the amine functionality of the enaminone. This process leads to the formation of a new C-N bond and the corresponding α-amino ketone derivative.

Alternatively, under certain conditions, diazoketones can undergo a Rh(II)-catalyzed Wolff rearrangement to form a highly reactive ketene (B1206846) intermediate. nih.gov This ketene can then be trapped by the N-H group of the enaminone, acting as a nucleophile, to yield an amide product. nih.gov The outcome of the reaction—whether N-H insertion or Wolff rearrangement predominates—is influenced by the specific structures of the enaminone and the diazocarbonyl compound, as well as the reaction conditions and the catalyst used. nih.govresearchgate.net For instance, reactions of aroyldiazomethanes and diazoketoesters with N-H containing substrates in the presence of Rh(II) catalysts have been shown to favor the Wolff rearrangement pathway, leading to the formation of amides. nih.gov

Table 1: Potential Reaction Pathways of Enaminones with Diazocarbonyl Compounds

| Reaction Pathway | Intermediate | Product Type |

|---|---|---|

| N-H Insertion | Metal Carbene | α-Amino Ketone Derivative |

Oxidative Coupling and C-N Bond Forming Transformations

The framework of this compound and its analogs can undergo several C-N bond-forming transformations. One notable example is the coupling reaction with diazonium salts. When treated with benzene (B151609) diazonium chloride, enaminones derived from dimedone can yield 2,4-bis(phenylhydrazone) derivatives. researchgate.net This reaction proceeds via electrophilic attack of the diazonium ion on the electron-rich enaminone system.

Furthermore, the enaminone can participate in trans-amination reactions. For instance, reaction with hydrazine hydrate (B1144303) can lead to the displacement of the benzylamino group and subsequent cyclization to form indazole derivatives. researchgate.net This reactivity highlights the ability to cleave the existing C-N bond and form a new one, demonstrating the utility of the enaminone as a synthon for heterocyclic systems.

Table 2: Examples of C-N Bond Forming Reactions

| Reagent | Product Type | Transformation | Reference |

|---|---|---|---|

| Benzene Diazonium Chloride | 2,4-Bis(phenylhydrazone) | Electrophilic Substitution / Coupling | researchgate.net |

Phosphonation Reactions (e.g., C(sp²)-N Bond Phosphonation)

A significant transformation involving the enaminone scaffold is the direct phosphonation of the C(sp²)-N bond. This reaction provides an efficient route to synthesize enone-functionalized alkenylphosphonates, which are valuable compounds in medicinal chemistry and materials science. chemistryviews.orgorganic-chemistry.org

A recently developed method utilizes a copper(II)-catalyzed reaction between enaminones and dialkyl phosphites. chemistryviews.orgacs.org This process involves the cleavage of the C(sp²)-N bond and the formation of a new C-P bond, yielding (E)-alkenylphosphonates with high stereoselectivity. organic-chemistry.orgnih.gov The reaction is typically catalyzed by commercially available and air-stable Cu(OTf)₂ in the presence of an additive like p-toluenesulfonic acid (p-TSA). chemistryviews.org

The proposed mechanism suggests that the Cu(II) catalyst coordinates with the enaminone, facilitating the C-N bond cleavage to form an iminium intermediate, which then reacts with the dialkyl phosphonate (B1237965) to form the final C-P bond. organic-chemistry.org This methodology demonstrates broad substrate tolerance, accommodating various substituents on the enaminone framework and allowing for the incorporation of different dialkyl phosphonates. organic-chemistry.org

Table 3: Copper-Catalyzed C(sp²)-N Bond Phosphonation of Enaminones

| Catalyst | Additive | Substrates | Product | Key Features | References |

|---|

Green Chemistry Approaches and Aqueous Media Reactions

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic methods for and with enaminones under environmentally benign conditions. The synthesis of enaminones itself can be achieved through solvent-free (neat) reactions or by using water as a solvent, which minimizes the use of volatile and toxic organic solvents. ijcce.ac.irwpmucdn.com

The inherent structure of enaminones, featuring both amino and carbonyl groups, allows them to tolerate aqueous media, often through hydrogen bonding. irtree.com This has enabled the development of numerous synthetic transformations in water. For example, the organocatalytic annulation of enaminones with sulfonyl azides to produce N²-sulfonyl 1,2,3-triazoles proceeds selectively in pure water. researchgate.net The hydrogen bonding between water and the reaction intermediate is believed to control this unique selectivity. researchgate.net

Other green methodologies include ultrasound-promoted reactions. The thiocyanation of the C=C bond in enaminones using ammonium thiocyanate (B1210189) can be effectively carried out under ultrasound irradiation at room temperature in aqueous media. researchgate.net These examples underscore the growing trend of utilizing this compound and related enaminones as versatile building blocks in sustainable organic synthesis.

Table 4: Green Synthetic Methods Involving Enaminones

| Reaction Type | Green Approach | Conditions | Product | Reference |

|---|---|---|---|---|

| Enaminone Synthesis | Solvent-free / Water solvent | Room temp. or heating | Enaminone | ijcce.ac.ir |

| Annulation | Water as solvent | Organocatalyst | N²-Sulfonyl 1,2,3-triazole | researchgate.net |

Computational Chemistry and Mechanistic Insights

Molecular Orbital Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For β-enaminones like 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (B3004743), these methods elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical reactivity.

The electronic structure of this compound is characterized by a conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group (N-C=C-C=O). This arrangement classifies it as a vinylogous amide, where the electronic effects of the amino and carbonyl groups are transmitted through the π-system. wikipedia.orgnih.gov This "push-pull" nature results in significant electron delocalization. The amino group acts as an electron-donating group, pushing electron density into the conjugated system, while the carbonyl group acts as an electron-withdrawing group.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to model this electronic landscape. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the molecule's frontier molecular orbitals (FMOs). rasayanjournal.co.in

HOMO: The HOMO is typically localized over the electron-rich part of the molecule, primarily the enamine moiety (N-C=C). Its energy level is indicative of the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. mdpi.comresearchgate.net

LUMO: The LUMO is generally centered on the electron-deficient portion, the enone fragment (C=C-C=O). Its energy level relates to the molecule's capacity to accept electrons. A lower LUMO energy implies greater electrophilicity. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. rasayanjournal.co.in A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. researchgate.net For derivatives of cyclohexane-1,3-dione, electronic descriptors like HOMO and LUMO energy levels have been identified as important factors in quantitative structure-activity relationship (QSAR) models. nih.govacs.org

| Molecular Orbital | Typical Localization | Significance |

|---|---|---|

| HOMO | Enamine Moiety (N-C=C) | Electron-donating ability (Nucleophilicity) |

| LUMO | Enone Moiety (C=C-C=O) | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Entire Conjugated System | Chemical Reactivity and Kinetic Stability |

The compound this compound can theoretically exist in different tautomeric forms, primarily the keto-enamine form and the imino-enol form. Computational studies on related dimedone derivatives have shown that the keto-enamine tautomer is generally the most stable form. nih.gov

| Tautomeric Form | Key Structural Features | Relative Stability (Conceptual) |

|---|---|---|

| Keto-enamine | N-C=C-C=O, Intramolecular H-bond | Most Stable |

| Imino-enol | HN=C-C=C-OH | Less Stable |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the formation of this compound.

The synthesis of this compound typically involves the condensation reaction between a β-dicarbonyl compound (dimedone) and an amine (benzylamine). mdpi.comresearchgate.net This reaction proceeds through several steps, including nucleophilic addition of the amine to a carbonyl group, formation of a carbinolamine intermediate, and subsequent dehydration to yield the final enaminone.

Computational methods can be used to model this reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. Transition state theory allows for the calculation of activation energies, providing insight into the reaction kinetics. For instance, in related syntheses of β-aminoketones, computational analysis has been used to probe the catalytic cycle and identify the rate-determining step, often the C-C or C-N bond formation. nih.gov In the formation of β-enamino esters, transition state modeling suggested that certain catalysts could facilitate proton transfer during the key amine addition step. acs.org

While the thermal condensation is a standard route, alternative mechanistic pathways for enaminone formation exist, particularly under photoredox or electrochemical conditions. beilstein-journals.orgnih.gov In these pathways, amine radical cations have been identified as key reactive intermediates. beilstein-journals.orgnih.gov

The mechanism is initiated by a single-electron oxidation of the amine (e.g., benzylamine) to its corresponding amine radical cation. beilstein-journals.org This highly reactive intermediate can then follow several pathways. One major route involves deprotonation at the carbon alpha to the nitrogen, producing a strongly reducing α-amino radical. beilstein-journals.orgsnnu.edu.cn Alternatively, the amine radical cation can be converted into a powerful electrophilic iminium ion. beilstein-journals.org These intermediates can then engage in bond-forming reactions. Computational studies help to determine the feasibility of these pathways by calculating the redox potentials and the energies of the radical and ionic intermediates involved. In some photocatalytic syntheses of enaminones, mechanistic studies propose the formation of a nitrogen-centered radical which is then trapped by an electron-deficient alkene. beilstein-archives.org

In Silico Prediction of Molecular Descriptors

In silico methods are widely used to predict various molecular properties and descriptors that are important for chemical and pharmaceutical research. biotechnologia-journal.org These predictions can guide experimental work by identifying molecules with desirable characteristics. For this compound, various descriptors can be calculated based on its structure. mdpi.comresearchgate.net

These descriptors include physicochemical properties like the logarithm of the octanol-water partition coefficient (logP), which indicates lipophilicity, and the topological polar surface area (TPSA), which correlates with drug transport properties. Other important descriptors are molecular weight (MW), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds, which are all components of Lipinski's "rule of five" for assessing drug-likeness. mdpi.com Such in silico assessments have been performed on various enaminone derivatives to evaluate their potential as drug candidates. mdpi.comresearchgate.net QSAR studies on related cyclohexane-1,3-dione derivatives have utilized a combination of physicochemical and electronic descriptors to model biological activity. acs.orgresearchgate.netacs.org

| Molecular Descriptor | Predicted Value/Type | Significance |

|---|---|---|

| Molecular Formula | C15H19NO | Elemental composition |

| Molecular Weight (MW) | 229.32 g/mol | Size of the molecule sigmaaldrich.com |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 (Estimated) | Lipophilicity, membrane permeability |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų (Calculated) | Polarity, cell permeability |

| Hydrogen Bond Donors | 1 | Interaction potential, solubility |

| Hydrogen Bond Acceptors | 2 | Interaction potential, solubility |

| Rotatable Bonds | 3 | Conformational flexibility |

Note: Predicted values are based on computational models and may vary slightly between different algorithms.

Molecular Docking and Ligand-Enzyme Interaction Modeling

While direct molecular docking studies on "this compound" are not extensively available in publicly accessible literature, valuable insights can be drawn from computational analyses of its close structural analog, 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone (DMPC) and its derivatives. The primary difference lies in the substitution on the amino group—a phenyl group in DMPC versus a benzyl (B1604629) group in the compound of interest. This structural similarity allows for the extrapolation of potential enzyme-ligand interaction behaviors.

A significant in-silico study investigated the interactions of DMPC derivatives with two crucial bacterial enzyme targets: UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD ligase) from Escherichia coli (PDB ID: 1UAG) and Tyrosyl-tRNA synthetase from Staphylococcus aureus (PDB ID: 1JIJ). Both enzymes are essential for bacterial survival, making them key targets for antimicrobial drug development. The MurD ligase is involved in the cytoplasmic steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. Tyrosyl-tRNA synthetase is vital for protein synthesis.

The molecular docking simulations for DMPC derivatives were performed using AutoDock 4.2. The results highlighted significant binding interactions, characterized by favorable binding scores and the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active sites of these enzymes.

For the MurD ligase (1UAG), the DMPC compounds demonstrated strong interactions, suggesting a potential mechanism of action related to the inhibition of cell wall synthesis. The binding scores indicated effective binding to the protein. For instance, one of the derivatives, DMPC-4, exhibited four hydrogen bond interactions with TYR A:180, TYR A:36, LYS A:84, and ASP A:40. Other derivatives like DMPC-3 and DMPC-5 also showed multiple hydrogen bonds and hydrophobic interactions.

The following table summarizes the docking results of various DMPC derivatives with the bacterial protein 1UAG.

| Compound | Binding Score (kJ/mol) | Number of H-Bond Interactions | Number of Hydrophobic Interactions | Interacting Amino Acid Residues |

| DMPC-1 | -6.7 | 1 | - | Not specified |

| DMPC-3 | Not specified | 3 | 1 | Not specified |

| DMPC-4 | -7.5 | 4 | 2 | TYR A:180, TYR A:36, LYS A:84, ASP A:40 |

| DMPC-5 | -7.5 | 3 | 1 | Not specified |

In the study involving Tyrosyl-tRNA synthetase (1JIJ), the DMPC compounds also displayed notable binding affinity. The compound DMPC-4, in particular, showed a binding score of -8.4 kJ/mol, which was comparable to the standard drug used in the study. This interaction was stabilized by four hydrogen bonds and two hydrophobic interactions. These findings suggest that this class of compounds may also interfere with bacterial protein synthesis.

The docking results for the DMPC compounds with the bacterial protein 1JIJ are detailed in the table below.

| Compound | Binding Score (kJ/mol) | Number of H-Bond Interactions | Number of Hydrophobic Interactions |

| DMPC-4 | -8.4 | 4 | 2 |

| DMPC-5 | Not specified | > Standard | Not specified |

These computational findings for the phenylamino (B1219803) analog strongly suggest that this compound would likely exhibit similar binding modes. The benzyl group, with its additional methylene (B1212753) linker, provides flexibility and preserves the aromatic ring necessary for potential π-stacking and hydrophobic interactions. The nitrogen and carbonyl groups on the cyclohexenone core are well-positioned to act as hydrogen bond donors and acceptors, respectively. This structural arrangement is conducive to effective binding within the active sites of enzymes like those studied, indicating a promising area for further computational and experimental validation.

Biological Interactions and Mechanistic Evaluation in Vitro Studies

Neurological System Interactions

Neurotrophic Activity and Potentiation of Growth FactorsNo evidence exists to suggest that this compound possesses neurotrophic activity or the ability to potentiate growth factors.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro biological interactions and mechanistic evaluation of the chemical compound 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (B3004743) .

The requested detailed research findings for the following sections could not be provided as no studies investigating these specific activities for this particular compound were found:

Antiproliferative Activities in Cell Cultures

While research exists on the biological activities of broader classes of related compounds, such as other enaminones or cyclohexane (B81311) derivatives, the user's strict requirement to focus solely on "this compound" prevents the inclusion of such data. Consequently, no data tables or detailed research findings can be generated for the specified outline.

Structure Activity Relationship Sar Studies of 3 Benzylamino 5,5 Dimethylcyclohex 3 En 1 One Derivatives

Systematic Modification of the Cyclohexenone Core

The cyclohexenone ring is a key structural component, and its modification has been a central focus of SAR studies. Alterations to this core can significantly influence the compound's conformational flexibility, electronic properties, and ultimately, its interaction with biological targets.

Research into related 3-aminocyclohex-2-en-1-one derivatives has demonstrated that the integrity of the cyclohexenone core is often crucial for maintaining biological activity. For instance, replacing the cyclohexenone with bicyclic systems such as thiazolopyrimidinone or quinolinone has been shown to result in a complete loss of activity in certain assays, highlighting the importance of the specific topology of the six-membered ring. umich.edu

Furthermore, the gem-dimethyl group at the C5 position of the cyclohexenone ring plays a significant role in orienting the substituents and may contribute to favorable hydrophobic interactions within the binding pocket of a target protein. Modifications at other positions of the ring, such as the introduction of substituents at the C2 or C4 positions, have been explored to probe the spatial requirements of the binding site. These studies indicate that even minor alterations to the core structure can lead to substantial changes in biological efficacy.

Influence of Substituents on the Benzylamino Moiety

The benzylamino group at the C3 position of the cyclohexenone core offers a versatile handle for chemical modification, allowing for a detailed investigation of the impact of substituents on the benzyl (B1604629) ring. The nature, position, and size of these substituents can profoundly affect the compound's electronic distribution, lipophilicity, and steric profile, all of which are critical for molecular recognition.

Studies on analogous systems have shown that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate biological activity. For example, in a series of 5-methyl-3-[(substituted)-phenylamino]-cyclohex-2-enone derivatives, the electronic properties of the substituents on the phenyl ring were found to be a key determinant of their anticonvulsant activity. nih.gov This suggests that the electronic environment of the benzylamino moiety can be fine-tuned to optimize interactions with the target.

The position of the substituent on the benzyl ring is also a critical factor. Ortho, meta, and para substitutions can lead to different spatial arrangements of the functional groups, which can either enhance or diminish binding affinity depending on the topography of the receptor's binding site.

Impact of Functional Group Variations on Biological Activities

For instance, the replacement of the phenyl group in the benzylamino moiety with other aromatic or heteroaromatic rings can lead to significant changes in activity. In a related series of 3-aminocyclohex-2-en-1-one derivatives, substituting the phenyl ring with pyridine (B92270), benzamide, or isoxazole (B147169) moieties resulted in a reduction in potency, underscoring the specific requirement for a lipophilic phenyl group in that particular biological context. umich.edu

Furthermore, modifications to the amino linker, such as N-alkylation or the introduction of other functional groups, can impact the molecule's conformational freedom and its ability to form key hydrogen bonds with the target. These studies collectively demonstrate that a deep understanding of the role of different functional groups is essential for the rational design of derivatives with improved biological profiles.

Correlating Specific Structural Features with Observed Biological Mechanisms

A central goal of SAR studies is to establish a clear correlation between specific structural features and the observed biological mechanisms of action. This involves not only identifying which structural modifications lead to changes in activity but also understanding why these changes occur at a molecular level.

For derivatives of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (B3004743), it is hypothesized that the enaminone moiety (–NH–C=C–C=O) plays a crucial role in binding to target proteins, potentially through hydrogen bonding and electrostatic interactions. The hydrophobic 5,5-dimethylcyclohexenone and benzyl groups are likely involved in van der Waals and hydrophobic interactions within the binding pocket.

By systematically altering different parts of the molecule and observing the corresponding changes in biological activity, a pharmacophore model can be developed. This model outlines the essential structural features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, and their optimal spatial arrangement.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods have become indispensable tools in modern drug discovery for elucidating SAR and developing predictive models. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can provide valuable insights into the complex relationships between molecular structure and biological activity.

For compounds related to this compound, 3D-QSAR studies could be employed to build predictive models. These models use statistical methods to correlate the 3D properties of molecules, such as their shape and electrostatic potential, with their biological activities. The resulting contour maps can highlight regions where steric bulk or specific electronic features are favorable or unfavorable for activity, thus guiding the design of new, more potent derivatives.

Pharmacophore modeling is another powerful computational approach that can be used to identify the essential 3D arrangement of functional groups required for biological activity. nih.govdovepress.comdergipark.org.tr By aligning a set of active molecules, a common pharmacophore hypothesis can be generated, which can then be used to screen large virtual libraries for new compounds with the desired activity profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also crucial for evaluating the drug-like properties of newly designed compounds at an early stage of the drug discovery process. nih.gov

Advanced Applications and Future Research Directions in Enaminone Chemistry

Utility as Precursors for Advanced Organic Materials

Enaminones are valuable building blocks for the synthesis of novel organic materials, including polymers and coordination complexes, owing to their inherent reactivity and chelating capabilities.

While specific research on the use of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (B3004743) in polymer synthesis is not extensively documented, the broader class of enaminones serves as a promising monomer for the creation of polyenaminones. These polymers are gaining attention due to their potential applications in various fields.

General synthetic strategies for polyenaminones often involve step-growth polymerization techniques. One such method is the acid-catalyzed transamination of bis-enaminones with various primary diamines. This approach allows for the combinatorial synthesis of a diverse range of polyenaminones. The resulting polymers often exhibit desirable properties such as thermal stability up to 200 °C, insolubility in most organic solvents, and stability in dilute acids and bases. Furthermore, they can be degradable in concentrated acids and possess film-forming and UV-vis-shielding properties.

Another approach involves the transaminative polymerization of bis-enaminones derived from compounds like resorcinol (B1680541) with phenylenediamines, which has been explored for creating electroactive materials. The development of "click" polymerization methods, such as the amino-enaminone click polymerization, provides a mild and efficient route to these polymers. This method typically involves the reaction of α,α′-bis-enaminocyclopentanones with diamines, yielding high molecular weight polymers with porous microstructures.

The incorporation of enaminone functionalities into polymer backbones or as side chains can impart specific properties. For instance, pH-responsive polymers containing dynamic enaminone linkages have been developed for the controlled release of active organic amines. These materials leverage the reversible nature of the enaminone bond to release cargo in response to environmental pH changes.

The field of polyenaminones is still evolving, and future research may focus on tailoring their properties for specific applications, such as in sustainable energy storage, by developing new redox-active polyenaminones.

Enaminones are excellent ligands for a wide array of metal ions due to the presence of both a hard carbonyl oxygen and a softer amino nitrogen, which can act as a bidentate chelate. The N-C=C-C=O conjugated system allows for the formation of stable six-membered chelate rings with metal centers. While the coordination chemistry of this compound itself is not extensively detailed in the provided literature, the general principles of enaminone-metal interactions are well-established.

Enaminone ligands can be synthesized to be polydentate, enhancing their coordination capabilities. For example, tetradentate β-enaminone ligands with N3O donor atoms have been shown to coordinate with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) ions. The resulting metal complexes often exhibit interesting geometric and electronic properties.

The applications of these metal complexes are diverse, particularly in the realm of catalysis. They have been employed in:

Oxidation Reactions: Dinuclear copper(II) complexes have been used as catalysts for the aerobic oxidation of catechols to the corresponding o-benzoquinones.

Hydrogen Evolution Reactions (HER): Certain metal complexes are being investigated as electrocatalysts for hydrogen production from aqueous solutions.

Polymerization: Ferrocenyl enaminone complexes have been noted as potential replacements for catalysts in olefin polymerization.

The synthesis of these complexes can be achieved through the reaction of a pre-formed enaminone ligand with a metal salt or via in-situ template synthesis where the metal ion directs the formation of the ligand. The stability and reactivity of the resulting complexes can be fine-tuned by modifying the substituents on the enaminone scaffold.

| Metal Ion | Coordination Environment | Potential Catalytic Application |

|---|---|---|

| Copper (II) | Dinuclear complexes | Aerobic oxidation of catechols |

| Cobalt (II), Nickel (II) | Complexes with N3O donor ligands | General catalysis, potential for redox reactions |

| Iron (II), Zinc (II) | Bidentate enaminone complexes | Antibacterial applications, general catalysis |

| Palladium (II) | Complexes with polydentate enaminones | Cross-coupling reactions |

Development of Novel Synthetic Methodologies for Complex Scaffolds

The enaminone scaffold, including that of this compound, is a versatile building block for the synthesis of a wide range of complex molecular architectures, particularly heterocyclic compounds. Its inherent reactivity allows for various synthetic transformations.

One notable reaction is the trans-amination process, where the benzylamino group can be displaced by other nucleophiles. For instance, reaction with hydroxylamine (B1172632) can lead to the formation of mono-, di-, or tri-oximes depending on the reaction conditions. These products can then be further cyclized to yield novel heterocyclic systems like dihydrobenzo[c] cnr.itnih.govoxadiazol-4(5H)-one-5-O-acetyloxime.

Enaminones derived from dimedone, the precursor to the title compound, can react with arylidenemalononitriles to synthesize N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones. This reaction proceeds via a Michael addition followed by an intramolecular cyclization. The nucleophilicity of the enaminone, which can be modulated by the N-substituent, plays a crucial role in this transformation.

Furthermore, functionalization of the enaminone core is possible. For example, reaction with carbon disulfide in the presence of a base, followed by methylation, can introduce a dithiocarboxylate group at the 2-position. These functionalized enaminones can then be used as precursors for other heterocyclic systems like indazoles.

The development of photocatalytic methods has also expanded the synthetic utility of enaminones. For instance, a photoredox and nickel catalytic system has been developed to forge the enaminone scaffold from 3-bromochromones.

Exploration of New Reactivity Patterns and Dual Electronic Attitudes

The conjugated N-C=C-C=O system in enaminones gives rise to their characteristic "dual electronic attitude". They possess both electron-rich (the amino group and the α-carbon) and electron-deficient (the carbonyl carbon and the β-carbon) centers. This allows them to react with both electrophiles and nucleophiles, making them highly versatile synthetic intermediates.

The nucleophilic character is evident in reactions such as alkylation and acylation at the nitrogen or the α-carbon. The anion of 3-amino-5,5-dimethylcyclohex-3-enone, a close analog, reacts with acrylic esters to give products of C- or N-alkylation depending on the reaction conditions.

The electrophilic character is demonstrated in Michael additions, where a nucleophile attacks the β-carbon. This reactivity is fundamental to the synthesis of various heterocyclic systems, as seen in the reaction with arylidenemalononitriles.

Recent research has focused on exploring less common transformations. These include intramolecular cyclizations to form heterocycles under mild conditions and redox-active transformations like oxidative coupling to construct new C-N bonds. The ability of enaminones to participate in radical processes, such as cross-coupling and polymerization reactions, is also an expanding area of study.

The coupling of enaminones with diazonium salts is another example of their reactivity, leading to the formation of 2,4-bis-phenylhydrazones or a mixture of mono- and bis-hydrazones, depending on the nature of the arylamine moiety.

Expanding the Scope of Biological Applications and Target Identification

While the specific biological profile of this compound is not extensively detailed, the broader class of enaminones exhibits a wide spectrum of pharmacological activities. This suggests that the title compound and its derivatives are promising candidates for drug discovery.

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant properties of enaminones. Analogs of this compound have shown significant anti-maximal electroshock seizure (MES) activity. For instance, methyl 4-benzylamino-6-methyl-2-oxocyclohex-3-en-1-oate was found to have an oral effective dose (ED50) in rats of 27 mg/kg against maximal electroshock seizures. The proposed mechanism for some of these compounds involves the depression of excitatory synaptic transmission.

Antinociceptive and Anti-inflammatory Activity: Some enaminone derivatives have shown promise as antinociceptive and anti-inflammatory agents. The structural features of the enaminone scaffold appear to be conducive to interaction with targets involved in pain and inflammation pathways.

Antimicrobial Activity: The products of trans-amination and other reactions of 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones have demonstrated good to excellent antimicrobial activity.

Other Potential Applications: Research into related scaffolds suggests other potential therapeutic areas. For example, derivatives of the precursor dimedone have been investigated for their effects on tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders.

The identification of specific biological targets is a key area for future research. The diverse activities observed suggest that enaminones may interact with multiple targets, possibly acting as allosteric modulators of receptors like the GABA-A receptor or interacting with various ion channels.

| Compound Class | Biological Activity | Example/Observation |

|---|---|---|

| Benzylamino enaminones | Anticonvulsant | Oral ED50 of 27 mg/kg in rats (MES test) for a related analog. |

| Amidrazone derivatives of cyclohexene (B86901) | Anti-inflammatory | Inhibition of pro-inflammatory cytokines TNF-α and IL-6. |

| Derivatives of 3-arylamino-5,5-dimethylcyclohex-2-en-1-one | Antimicrobial | Good to excellent activity observed in selected products. |

| Arylmethylene-bis(dimedone) derivatives | Tyrosinase Inhibition | Potential for treating hyperpigmentation. |

Design and Synthesis of Next-Generation Enaminone-Based Scaffolds for Medicinal Chemistry

The enaminone framework serves as a privileged scaffold in medicinal chemistry, providing a robust platform for the design and synthesis of new therapeutic agents. The structural and electronic versatility of compounds like this compound allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future design strategies are likely to focus on several key areas:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core cyclohexenone ring or the benzylamino substituent with other groups to explore new chemical space and improve drug-like properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on both the aromatic ring and the cyclohexenone core to delineate the structural requirements for specific biological activities. For example, studies on anticonvulsant analogs have aimed to quantify the electronic and lipophilic requirements for activity.

Hybrid Molecule Design: Combining the enaminone scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

Conformational Restriction: The 5,5-dimethyl substitution in the title compound already imparts a degree of conformational rigidity. Further modifications to create more rigid analogs could lead to higher affinity and selectivity for biological targets.

Development of Prodrugs: Modifying the enaminone structure to improve properties such as solubility or metabolic stability, with the parent compound being released in vivo.

The synthesis of new enaminone-based scaffolds will continue to leverage both established and novel synthetic methodologies. High-throughput synthesis and combinatorial chemistry approaches can be employed to rapidly generate libraries of diverse enaminone derivatives for biological screening. The ultimate goal is to translate the promising biological activities observed for this class of compounds into next-generation therapeutics with improved efficacy and safety profiles.

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one in laboratory settings?

- Methodological Answer : Based on its GHS classification (H302, H315, H319, H335), researchers must wear nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations . Ensure proper ventilation and avoid drainage discharge to prevent environmental contamination . First-aid measures include immediate rinsing with water for skin/eye contact and artificial respiration if inhaled .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELXL for structural refinement and ORTEP-III for visualizing anisotropic displacement parameters .

- Spectroscopy : Validate via -/-NMR for functional groups and IR for characteristic enone/amine stretches. Cross-reference with crystallographic data to resolve ambiguities .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N) at 2–8°C. While the compound is chemically stable under recommended conditions , avoid exposure to moisture or reactive agents (e.g., strong acids/oxidizers) due to incompatibility risks . Regularly monitor for decomposition via TLC or HPLC.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic models for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with X-ray-derived bond lengths/angles using WinGX .

- Dynamic analysis : Perform DFT calculations to model conformational flexibility and reconcile discrepancies between solution-phase (spectroscopy) and solid-state (crystallography) data .

- Software tools : Use SHELXL’s restraints/constraints to refine disordered regions .

Q. What computational methods are suitable for analyzing the ring-puckering dynamics of the cyclohexenone moiety?

- Methodological Answer :

- Cremer-Pople coordinates : Quantify puckering amplitude () and phase angle () from crystallographic data to describe non-planar distortions .

- Molecular dynamics (MD) : Simulate puckering transitions in solvent environments using AMBER or GROMACS.

- Visualization : Overlay ORTEP-generated ellipsoids with MD trajectories to correlate thermal motion with puckering .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Methodological Answer :

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates.

- Condition screening : Vary temperature, solvent (e.g., THF vs. DCM), and catalysts (e.g., Pd/C for hydrogenation).

- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol .

Q. What methodologies are recommended for studying the decomposition pathways of this compound under oxidative conditions?

- Methodological Answer :

- Stress testing : Expose the compound to UV light, O, or HO and analyze degradation products via GC-MS or HRMS.

- Kinetic studies : Monitor reaction rates using UV-Vis spectroscopy at varying pH/temperature.

- Computational prediction : Apply DFT (B3LYP/6-31G*) to identify likely radical intermediates or transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.